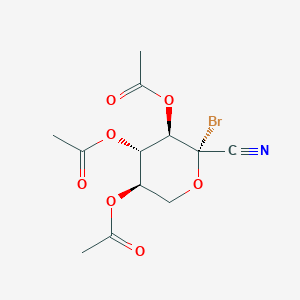
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide is a complex biochemical reagent utilized in the study and development of potentially therapeutic nucleoside analogs. This compound is particularly significant in antiviral and cancer research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide typically involves the acetylation of D-xylose followed by bromination and cyanation. The process begins with the protection of the hydroxyl groups of D-xylose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4-Tri-O-acetyl-D-xylopyranose. The next step involves the bromination of the protected sugar using hydrobromic acid or bromine in the presence of a solvent like acetic acid. Finally, the cyano group is introduced using a cyanating agent such as sodium cyanide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products vary depending on the nucleophile used, such as 2,3,4-Tri-O-acetyl-1-hydroxy-a-D-xylopyranosyl derivatives.
Hydrolysis: 2,3,4-Trihydroxy-1-cyano-a-D-xylopyranosyl derivatives.
Reduction: 2,3,4-Tri-O-acetyl-1-amino-a-D-xylopyranosyl derivatives.
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Utilized in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in developing antiviral and anticancer nucleoside analogs.
Industry: Employed in the production of pharmaceuticals and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism of action of 2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide involves its interaction with specific molecular targets and pathways. The compound’s cyano group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the activity of enzymes and proteins. The acetyl groups provide protection and stability, allowing the compound to be selectively deprotected and modified in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Tri-O-acetyl-a-D-xylopyranosyl bromide: Similar structure but lacks the cyano group.
2,3,4-Tri-O-benzoyl-a-D-xylopyranosyl bromide: Similar structure but with benzoyl groups instead of acetyl groups.
2,3,4-Tri-O-acetyl-1-cyano-b-D-xylopyranosyl bromide: Similar structure but with a different stereochemistry at the anomeric carbon
Uniqueness
2,3,4-Tri-O-acetyl-1-cyano-a-D-xylopyranosyl bromide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of nucleoside analogs and in studies involving carbohydrate chemistry.
Propiedades
Fórmula molecular |
C12H14BrNO7 |
|---|---|
Peso molecular |
364.15 g/mol |
Nombre IUPAC |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate |
InChI |
InChI=1S/C12H14BrNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3/t9-,10+,11-,12-/m1/s1 |
Clave InChI |
PWDCJWOBYXDRAR-WRWGMCAJSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CO[C@@]([C@@H]([C@H]1OC(=O)C)OC(=O)C)(C#N)Br |
SMILES canónico |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



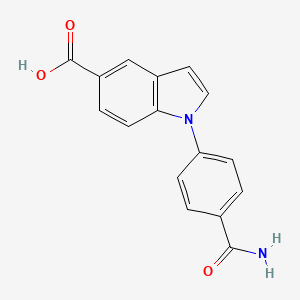
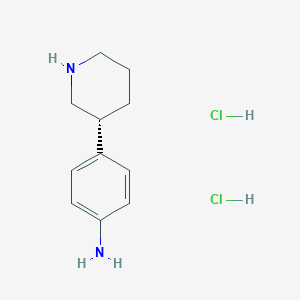
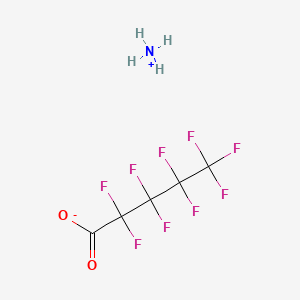


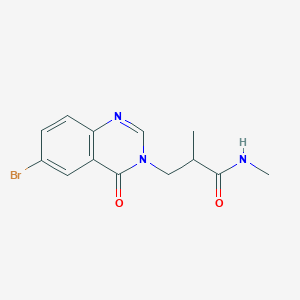
![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)

![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)

